7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Overview
Description
“7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride” is a chemical compound used in scientific research . Its diverse applications include the synthesis of pharmaceuticals and the development of organic materials. It has a CAS Number of 1461713-93-8 .
Molecular Structure Analysis
The IUPAC name for this compound is 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride . The InChI code is 1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 . This compound has a molecular weight of 258.73 .Scientific Research Applications
Synthesis of 1,3-Dihydroxynaphthalene
The synthesis and application of 1,3-dihydroxynaphthalene, which shares structural similarities with 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride, have been reviewed, highlighting various synthesis routes and the eco-friendly photocatalytic hydroxylation method as recommended due to its simplicity and environmental friendliness (Zhang You-lan, 2005).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities
Research on novel methods for omeprazole synthesis, which involves chemically similar sulfonamide and sulfonyl chloride components, provides insights into developing proton pump inhibitors and understanding pharmaceutical impurities. This study emphasized various synthesis processes and impurities, offering a pathway for creating standard impurities for further research (S. Saini et al., 2019).
Leaching of Sulphide Minerals
The review on the leaching of chalcopyrite, galena, and sphalerite in chloride media discusses the technical feasibility and challenges associated with chloride leaching, which is relevant for understanding the reactivity and applications of sulfonamide and sulfonyl chloride in mineral processing (J. Dutrizac, 1992).
Trifluoromethylation and Chlorination
The application of trifluoromethanesulfonyl chloride in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds is reviewed, demonstrating the versatility of sulfonyl chlorides in organic synthesis, particularly in enantioselective chlorination (Hélène Chachignon et al., 2017).
Antibacterial to Antitumour Agents
This review focuses on the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and mechanism of action. It underscores the importance of the sulfonamide subunit in developing bioactive substances with potential antitumor properties (Helloana Azevedo-Barbosa et al., 2020).
properties
IUPAC Name |
7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHZCIOFWUZRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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